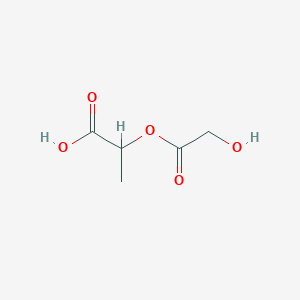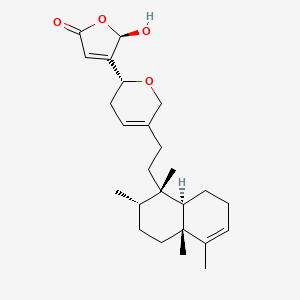
Sodium 4-aminobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Sodium 4-aminobutyrate can be synthesized through the reaction of gamma-aminobutyric acid with sodium hydroxide. The reaction typically involves dissolving gamma-aminobutyric acid in water and adding sodium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic reaction as the laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions: Sodium 4-aminobutyrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gamma-aminobutyric acid.
Reduction: It can be reduced to form 4-aminobutanal.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Gamma-aminobutyric acid.
Reduction: 4-Aminobutanal.
Substitution: Various substituted derivatives of this compound.
科学的研究の応用
Sodium 4-aminobutyrate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: this compound is studied for its role in neurotransmission and its effects on the nervous system.
Medicine: It is investigated for its potential therapeutic effects in treating conditions such as anxiety, epilepsy, and hypertension.
Industry: this compound is used in the production of polymers, such as nylon, and as a stabilizer in certain chemical processes.
作用機序
Sodium 4-aminobutyrate exerts its effects primarily through its interaction with gamma-aminobutyric acid receptors in the central nervous system. These receptors are classified into three types: gamma-aminobutyric acid-A, gamma-aminobutyric acid-B, and gamma-aminobutyric acid-C. Gamma-aminobutyric acid-A and gamma-aminobutyric acid-C receptors are ligand-gated ion channels, while gamma-aminobutyric acid-B receptors are G protein-coupled receptors. The binding of this compound to these receptors results in the inhibition of neurotransmitter release, leading to a calming effect on the nervous system.
類似化合物との比較
Sodium 4-aminobutyrate is similar to other gamma-aminobutyric acid derivatives, such as:
Gamma-aminobutyric acid: The parent compound, which is a key inhibitory neurotransmitter.
Gamma-aminobutyric acid analogs: Compounds like baclofen and gabapentin, which are used as medications to treat neurological conditions.
Uniqueness: this compound is unique in its ability to act as a sodium salt, which enhances its solubility and stability compared to gamma-aminobutyric acid. This property makes it particularly useful in various industrial and research applications.
特性
CAS番号 |
6610-05-5 |
|---|---|
分子式 |
C4H9NNaO2 |
分子量 |
126.11 g/mol |
IUPAC名 |
sodium;4-aminobutanoate |
InChI |
InChI=1S/C4H9NO2.Na/c5-3-1-2-4(6)7;/h1-3,5H2,(H,6,7); |
InChIキー |
JJSHLLDJXDKNKJ-UHFFFAOYSA-N |
SMILES |
C(CC(=O)[O-])CN.[Na+] |
正規SMILES |
C(CC(=O)O)CN.[Na] |
| 6610-05-5 | |
関連するCAS |
56-12-2 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-16-(1-hydroxy-2-methoxy-2-oxoethyl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B1260874.png)
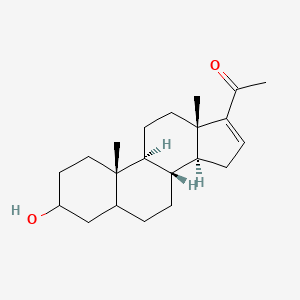
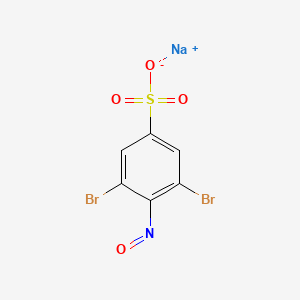
![8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione](/img/structure/B1260883.png)
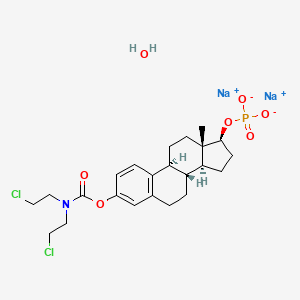
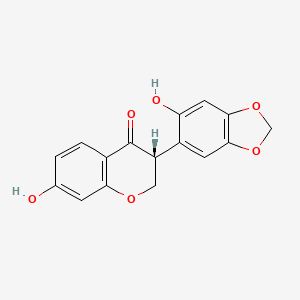
![methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260886.png)


